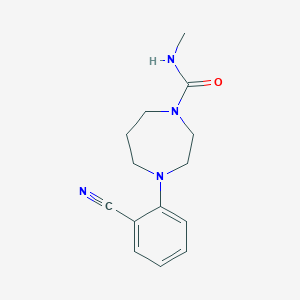
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its biochemical and physiological effects and its potential applications in scientific research.
作用机制
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at a site that is distinct from the benzodiazepine binding site, which results in the inhibition of the receptor's activity. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which can result in increased excitability and seizures.
Biochemical and Physiological Effects:
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward and motivation. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to decrease the release of acetylcholine in the hippocampus, which is involved in learning and memory.
实验室实验的优点和局限性
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the specific investigation of the receptor's function. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 is also relatively stable and easy to handle in the lab. However, one limitation of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it can be difficult to solubilize in water, which can limit its use in certain experimental protocols.
未来方向
There are several potential future directions for the study of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the investigation of the role of the GABA-A receptor in alcohol addiction and withdrawal. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to be effective in reducing alcohol withdrawal symptoms in animal models, and further research in this area could lead to the development of new treatments for alcohol addiction. Another potential future direction is the investigation of the effects of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 on other neurotransmitter systems, such as the glutamate system, which is involved in a wide range of neurological disorders.
合成方法
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-cyanophenyl magnesium bromide with N-methyl-1,4-diazepane-1-carboxylic acid, which results in the formation of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxylic acid. This intermediate is then converted into 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 through a series of chemical transformations, including the addition of a carbonyl group and the removal of a carboxylic acid group.
科学研究应用
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is commonly used as a tool compound to selectively block the effects of benzodiazepines on the receptor. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to investigate the role of the GABA-A receptor in alcohol addiction and withdrawal.
属性
IUPAC Name |
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-16-14(19)18-8-4-7-17(9-10-18)13-6-3-2-5-12(13)11-15/h2-3,5-6H,4,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTUVHHSDXHERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

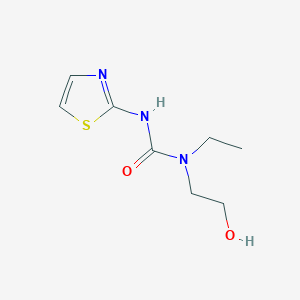
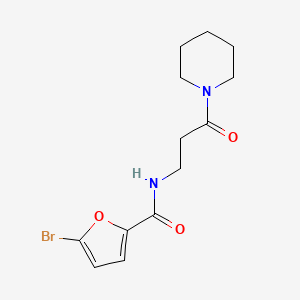
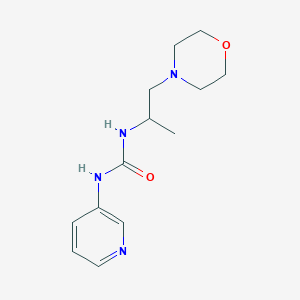
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
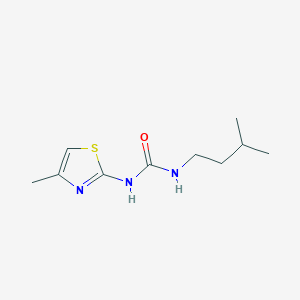
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

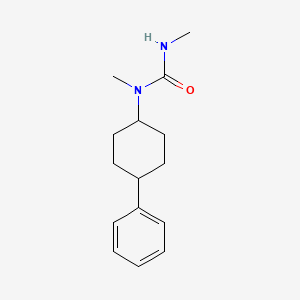
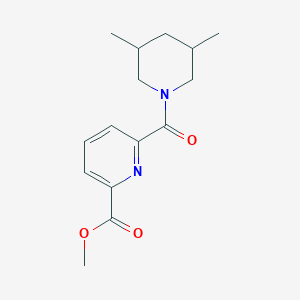
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
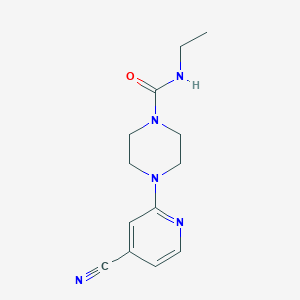
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)